molecular formula C10H16ClNO B1527141 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride CAS No. 24740-32-7

4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride

Cat. No.: B1527141
CAS No.: 24740-32-7
M. Wt: 201.69 g/mol
InChI Key: RRSLGFXRCLSLBK-UHFFFAOYSA-N
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Description

4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl and a molecular weight of 165.23 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride typically involves multiple steps, starting with the formation of the tricyclic core structure followed by functional group modifications. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the combination of smaller molecules to form the tricyclic core.

  • Reduction Reactions: Reduction steps are often employed to convert functional groups to their corresponding simpler forms.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.

  • Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, leading to the formation of amines or alcohols.

  • Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include halides (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation: Ketones, alcohols, and carboxylic acids.

  • Reduction: Amines, alcohols, and hydrocarbons.

  • Substitution: Halogenated compounds, esters, and amides.

Scientific Research Applications

4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride is unique due to its tricyclic structure and the presence of the azatricyclo moiety. Similar compounds include:

  • 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound has a similar ring structure but with different substituents.

  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Another related compound with a slightly different substitution pattern.

  • Vanadium (V) oxytriethoxide: A compound used in oxidation reactions, though structurally different.

These compounds share similarities in their ring structures but differ in their functional groups and applications.

Properties

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10;/h6-9H,1-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSLGFXRCLSLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Reactant of Route 2
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Reactant of Route 3
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Reactant of Route 4
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Reactant of Route 5
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Reactant of Route 6
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride

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